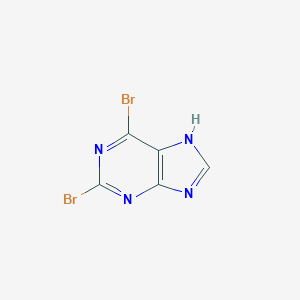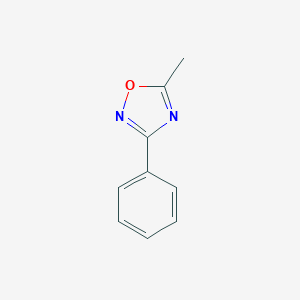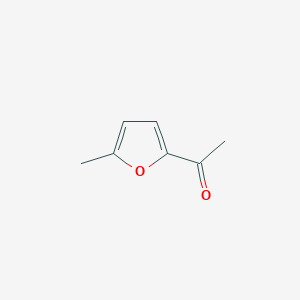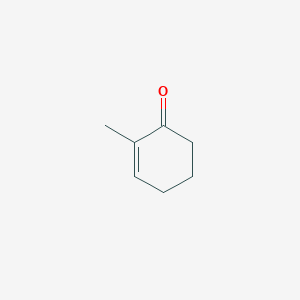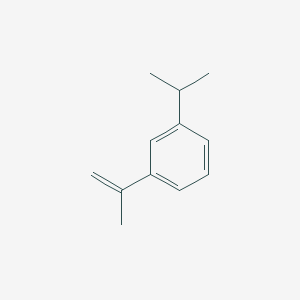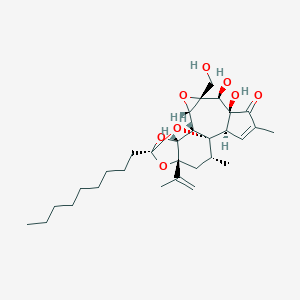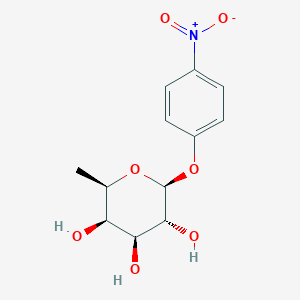
4-Nitrophenyl beta-D-Fucopyranoside
Overview
Description
4-Nitrophenyl beta-D-Fucopyranoside is a chemical compound with the molecular formula C12H15NO7 and a molecular weight of 285.25 g/mol . It is commonly used as a chromogenic substrate in biochemical assays to study the specificity and kinetic parameters of glycosidases, particularly beta-galactosidase .
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl beta-D-Fucopyranoside is the enzyme β-D-Fucosidase . This enzyme plays a crucial role in the degradation of fucose-containing compounds, which are involved in various biological processes such as cell-cell adhesion, host-pathogen interactions, and the development of cancer .
Mode of Action
This compound acts as a substrate for β-D-Fucosidase . The enzyme cleaves the glycosidic bond in the compound, leading to the release of fucose and 4-nitrophenol .
Biochemical Pathways
The cleavage of this compound by β-D-Fucosidase is part of the broader fucose metabolism pathway . The released fucose can be further metabolized or incorporated into glycoconjugates, while 4-nitrophenol is typically excreted .
Pharmacokinetics
Its metabolism primarily involves enzymatic cleavage by β-D-Fucosidase .
Result of Action
The cleavage of this compound by β-D-Fucosidase results in the release of fucose and 4-nitrophenol . The latter is a yellow compound, which allows the reaction to be easily monitored . This property makes this compound useful as a chromogenic substrate in biochemical assays .
Action Environment
The action of this compound is influenced by factors such as pH, temperature, and the presence of other substances that can interact with β-D-Fucosidase . Optimal conditions for β-D-Fucosidase activity will enhance the cleavage of this compound .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl beta-D-Fucopyranoside has been used as a chromogenic substrate to study substrate specificity and kinetic parameters of β-galactosidase . When cleaved by the enzyme, it generates a yellow precipitate .
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by the enzyme β-D-Fucosidase. This reaction results in the release of a yellow product, indicating the presence and activity of the enzyme .
Temporal Effects in Laboratory Settings
It is known to be soluble in ethanol and is typically stored at -20°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl beta-D-Fucopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable fucose donor under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate or a base like sodium methoxide . The reaction conditions, including temperature and solvent, can vary depending on the specific protocol used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Common solvents used in industrial synthesis include ethanol and methanol, and the product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl beta-D-Fucopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by glycosidases, resulting in the release of 4-nitrophenol and D-fucose.
Oxidation and Reduction: The nitro group can be reduced to an amino group under specific conditions, and the phenolic group can undergo oxidation.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using glycosidases such as beta-galactosidase.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium dithionite.
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Hydrolysis: 4-nitrophenol and D-fucose.
Reduction: 4-aminophenyl beta-D-fucopyranoside.
Oxidation: Various oxidized derivatives of the phenolic group.
Scientific Research Applications
4-Nitrophenyl beta-D-Fucopyranoside is widely used in scientific research, particularly in the following fields:
Comparison with Similar Compounds
4-Nitrophenyl beta-D-Fucopyranoside can be compared with other nitrophenyl glycosides, such as:
4-Nitrophenyl beta-D-Glucopyranoside: Used as a substrate for beta-glucosidase.
4-Nitrophenyl beta-D-Galactopyranoside: Used as a substrate for beta-galactosidase.
4-Nitrophenyl alpha-L-Fucopyranoside: Used as a substrate for alpha-fucosidase.
The uniqueness of this compound lies in its specificity for beta-fucosidase, making it a valuable tool for studying this particular enzyme .
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILIDCGSXCGACV-BVWHHUJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370002 | |
| Record name | 4-Nitrophenyl beta-D-Fucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226-39-7 | |
| Record name | 4-Nitrophenyl beta-D-Fucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


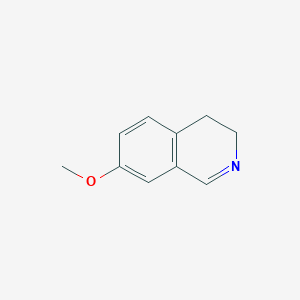
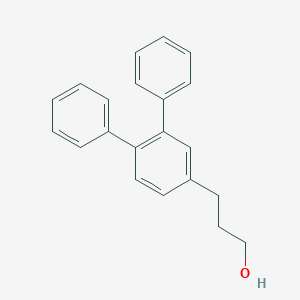
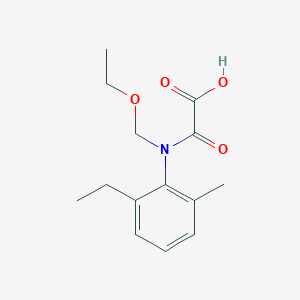
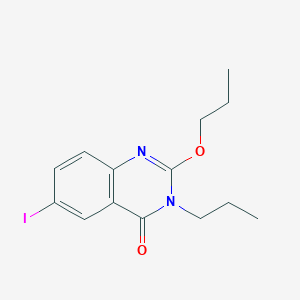
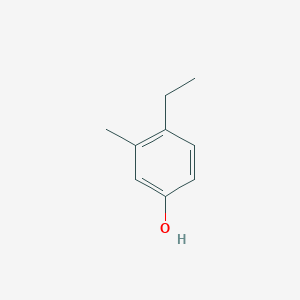
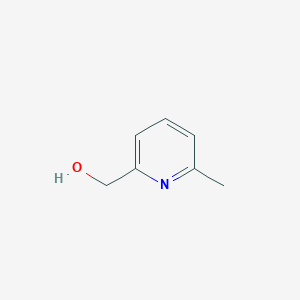
![5H-3,5a-Epoxynaphth[2,1-c]o](/img/structure/B71964.png)
